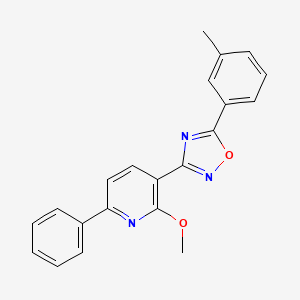
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, commonly known as L-163,491, is a selective and potent antagonist of the oxytocin receptor. It was first synthesized in the early 1990s and has since been extensively studied for its use in scientific research.
Mechanism of Action
L-163,491 acts as a competitive antagonist of the oxytocin receptor, blocking the binding of oxytocin to its receptor and preventing its downstream signaling pathways. This results in a decrease in oxytocin-mediated effects, such as social bonding and stress reduction.
Biochemical and Physiological Effects:
L-163,491 has been shown to have a variety of biochemical and physiological effects, including a decrease in social behavior, an increase in anxiety-like behavior, and a decrease in stress-induced analgesia. It has also been shown to affect the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.
Advantages and Limitations for Lab Experiments
One advantage of using L-163,491 in lab experiments is its potency and selectivity as an oxytocin receptor antagonist. This allows for precise manipulation of oxytocin-mediated effects without affecting other signaling pathways. However, a limitation is that it may not fully replicate the effects of oxytocin receptor knockout or genetic manipulation, which may be a more precise way to study oxytocin function.
Future Directions
For the use of L-163,491 in scientific research include further investigation of its potential therapeutic uses in psychiatric disorders, as well as its role in social behavior and emotional processing. Additionally, research on the development of more selective and potent oxytocin receptor antagonists may lead to further insights into the function of oxytocin in the brain.
Synthesis Methods
The synthesis of L-163,491 involves a multi-step process that includes the reaction of cyclohexanone with hydrazine to form 5-cyclohexyl-1,2,4-oxadiazole. This compound is then reacted with 4-methoxy-N-propylbenzenesulfonyl chloride to form L-163,491.
Scientific Research Applications
L-163,491 has been used in a variety of scientific research applications, including the study of oxytocin receptor function in the brain, as well as the role of oxytocin in social behavior and emotional processing. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-3-11-19-26(22,23)14-9-10-16(24-2)15(12-14)17-20-18(25-21-17)13-7-5-4-6-8-13/h9-10,12-13,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLLJTISDYXJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-propylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
